molecular formula C15H18O3 B12627317 benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate CAS No. 917911-09-2

benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B12627317
CAS No.: 917911-09-2
M. Wt: 246.30 g/mol
InChI Key: UIPFZKKRBQRWIF-JTDNENJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a cyclohexane ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of (4R)-4-methyl-2-oxocyclohexane-1-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and reduced by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and iodosobenzene are commonly used oxidizing agents.

    Reduction: NaBH₄ and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halides (e.g., HBr) and amines (e.g., NH₃) are common nucleophiles used in substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives of the cyclohexane ring.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Biological Activity

Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 143564-89-0

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in metabolic pathways. The compound's structure allows it to act as an inhibitor or modulator of various enzymes, particularly those involved in oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cells.

Key Mechanistic Insights:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes within the mitochondrial respiratory chain, leading to decreased ATP production. This mechanism is particularly relevant in cancer cells that rely heavily on OXPHOS for energy.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity and Therapeutic Applications

Research indicates that this compound has several potential therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit OXPHOS, this compound is being investigated as a potential treatment for various cancers, particularly those that are resistant to conventional therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits mitochondrial function in cancer cells
AntioxidantReduces oxidative stress
Enzyme InhibitionModulates key metabolic enzymes

Case Study 1: Inhibition of OXPHOS in Pancreatic Cancer

A study demonstrated that this compound significantly inhibited ATP production in pancreatic cancer cell lines. The compound showed an IC50 value of 0.58 μM, indicating potent activity against these cells when subjected to galactose medium, which forces reliance on OXPHOS for energy.

Case Study 2: Structure-Activity Relationship (SAR) Studies

Further SAR studies revealed that modifications to the benzyl group enhanced the compound's potency and selectivity for mitochondrial targets. For instance, derivatives with altered alkyl chains exhibited varying degrees of inhibition against complex I of the respiratory chain, suggesting a pathway for optimizing therapeutic efficacy.

Properties

CAS No.

917911-09-2

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H18O3/c1-11-7-8-13(14(16)9-11)15(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13?/m1/s1

InChI Key

UIPFZKKRBQRWIF-JTDNENJMSA-N

Isomeric SMILES

C[C@@H]1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.